molecular formula C13H20N4O4S B2366227 1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea CAS No. 2034489-32-0

1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea

Cat. No.: B2366227
CAS No.: 2034489-32-0
M. Wt: 328.39
InChI Key: JBLJUPPWEAABPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of urea derivatives and features a benzothiadiazole moiety, which is often associated with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea involves multiple steps. Commonly, the preparation starts with the synthesis of the benzothiadiazole core followed by the incorporation of the urea moiety. Typical reaction conditions include:

  • Step 1: Synthesis of the benzothiadiazole core via cyclization of the appropriate precursors under controlled temperature and pressure.

  • Step 2: Functionalization of the core to introduce the 2-methoxyethyl group.

  • Step 3: Formation of the urea derivative through the reaction of the functionalized benzothiadiazole with an isocyanate reagent.

Industrial Production Methods

Industrial-scale production may employ automated synthesis processes involving continuous flow reactors to ensure the consistency and yield of the final product. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce further functional groups or modify its structure.

  • Reduction: Reduction reactions can be used to simplify the molecule or remove specific functional groups.

  • Substitution: The methoxyethyl and other substituents can be exchanged with different groups through substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution conditions: Acidic or basic catalysts, varying temperatures, and solvent systems

Major Products Formed

  • Oxidation products: Modified benzothiadiazole derivatives with additional oxygen-containing functional groups

  • Reduction products: Simplified analogs with fewer functional groups

  • Substitution products: Variants of the original compound with different substituents replacing the methoxyethyl or other groups

Scientific Research Applications

1-(2-Methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea has a range of scientific research applications, such as:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe or drug candidate.

  • Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

  • Industry: Employed in the development of novel materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action for 1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea involves:

  • Molecular targets: The compound may interact with specific proteins, enzymes, or receptors, altering their function.

  • Pathways involved: These interactions can trigger or inhibit biochemical pathways, leading to the desired biological effects. The precise pathways depend on the application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea

  • 1-(2-Methoxyethyl)-3-(2-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea

  • 1-(2-Methoxyethyl)-3-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea

Uniqueness

1-(2-Methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is distinguished by its methoxyethyl group and the presence of the dioxidobenzo moiety, which imparts unique chemical properties and potential biological activities not found in its analogs.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S/c1-16-11-5-3-4-6-12(11)17(22(16,19)20)9-7-14-13(18)15-8-10-21-2/h3-6H,7-10H2,1-2H3,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLJUPPWEAABPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.